N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide
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Overview
Description
“N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” is an organic compound that features a naphthalene ring, a quinoline ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” typically involves the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Quinoline Derivative Synthesis: Quinoline derivatives can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The naphthalene and quinoline derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that promote nucleophilic substitution or amidation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the quinoline ring.
Reduction: Reduction reactions could target the nitro groups if present in the naphthalene or quinoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its aromatic structure.
Fluorescent Probes: Used in imaging due to its conjugated system.
Medicine
Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Additives: Incorporated into polymers to enhance properties.
Mechanism of Action
The mechanism by which “N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfanyl)acetamide” exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(quinolin-8-ylthio)acetamide
- N-(naphthalen-1-yl)-2-(quinolin-8-ylsulfonyl)acetamide
Uniqueness
- Structural Features : The presence of both naphthalene and quinoline rings linked by an acetamide group.
- Biological Activity : Potential for unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-quinolin-8-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(23-18-11-3-7-15-6-1-2-10-17(15)18)14-25-19-12-4-8-16-9-5-13-22-21(16)19/h1-13H,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURSJDDQFPOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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